molecular formula C14H16N2O3 B4725131 3-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4725131
M. Wt: 260.29 g/mol
InChI Key: PZNAYYUPDJPMOU-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound with a complex structure It features a methoxyphenyl group, a prop-2-en-1-yl group, and a dihydro-1,2-oxazole ring

Preparation Methods

The synthesis of 3-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the methoxyphenyl precursor, followed by the introduction of the prop-2-en-1-yl group. The final step involves the formation of the dihydro-1,2-oxazole ring through cyclization reactions under specific conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into more saturated derivatives, typically using hydrogen gas in the presence of a metal catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The formation of the dihydro-1,2-oxazole ring is a key cyclization reaction, often involving reagents like acetic anhydride and a base.

Scientific Research Applications

3-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activation of nuclear factor-κB, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar compounds include other oxazole derivatives and methoxyphenyl compounds. Compared to these, 3-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Some similar compounds are:

This compound’s unique structure and properties make it a valuable subject of study in scientific research and industrial applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-prop-2-enyl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-8-15-14(17)13-9-11(16-19-13)10-6-4-5-7-12(10)18-2/h3-7,13H,1,8-9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNAYYUPDJPMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

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